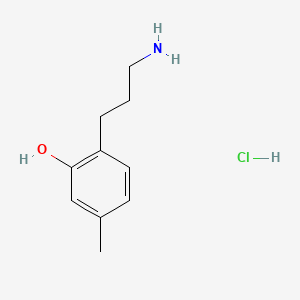
2-(3-Aminopropyl)-5-methylphenol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Aminopropyl)-5-methylphenol hydrochloride is a chemical compound with a molecular formula of C10H16ClNO. It is a derivative of phenol, featuring an aminopropyl group and a methyl group attached to the phenol ring. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropyl)-5-methylphenol hydrochloride typically involves the reaction of 5-methyl-2-nitrophenol with 3-aminopropylamine. The nitro group is reduced to an amino group, and the resulting compound is then converted to its hydrochloride salt. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other purification techniques to obtain the desired compound in its hydrochloride form .
化学反应分析
Types of Reactions
2-(3-Aminopropyl)-5-methylphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the reagents used.
科学研究应用
2-(3-Aminopropyl)-5-methylphenol hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2-(3-Aminopropyl)-5-methylphenol hydrochloride involves its interaction with specific molecular targets. The aminopropyl group allows it to form hydrogen bonds and electrostatic interactions with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
3-Aminopropyltriethoxysilane: Used in surface modification and as a coupling agent.
N-(3-Aminopropyl)methacrylamide hydrochloride: Utilized in polymer synthesis and drug delivery systems.
Uniqueness
2-(3-Aminopropyl)-5-methylphenol hydrochloride is unique due to its specific structure, which combines the properties of phenol and aminopropyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse scientific applications .
生物活性
2-(3-Aminopropyl)-5-methylphenol hydrochloride, a compound derived from the combination of a phenolic structure and an amine side chain, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.
Chemical Structure and Properties
The compound features a phenolic core substituted with an aminoalkyl side chain, which is crucial for its biological interactions. The hydrochloride form enhances solubility in biological fluids, facilitating its bioactivity.
Biological Activities
1. Antiviral Activity
Research indicates that derivatives of 2-amino-5-methylphenol exhibit antiviral properties. For instance, a related compound demonstrated significant inhibition of poliovirus proliferation in Vero cells at concentrations between 0.25 µg/ml and 2 µg/ml, with optimal activity at 1 µg/ml . This suggests potential applications in antiviral therapeutics.
2. Antiproliferative Effects
Studies have shown that compounds containing the 3-aminopropyl moiety exhibit antiproliferative activity against various cancer cell lines. For example, bis(3-aminopropyl)amine derivatives displayed moderate cytotoxicity against prostate adenocarcinoma (PC-3) and mammary gland adenocarcinoma (MCF-7) cell lines, with IC50 values ranging from 25.45 µM to 48.08 µM . This highlights the potential of this class of compounds as anticancer agents.
3. Enzyme Inhibition
The enzymatic properties of phenolic compounds are well-documented. This compound may interact with various enzymes, including laccases and tyrosinases, which are involved in oxidative processes in biological systems . This interaction can lead to applications in biosensing technologies and biocatalysis.
The mechanisms underlying the biological activities of this compound involve:
- DNA Intercalation : Some related compounds have shown the ability to intercalate with DNA, affecting its stability and function, which may contribute to their antiproliferative effects .
- Receptor Interaction : The compound may also exhibit selective toxicity towards estrogen receptor-positive cell lines, indicating a potential mechanism through receptor-mediated pathways .
Case Studies
A notable study explored the use of phenolic compounds as selective toxins that form DNA adducts targeting estrogen receptors (ER). In this study, compounds similar to this compound demonstrated varying affinities for ERs, influencing their cytotoxicity profiles in cancer cells .
Data Table: Biological Activity Overview
| Activity Type | Cell Line/Model | IC50 / Effective Concentration | Mechanism |
|---|---|---|---|
| Antiviral | Vero cells | 1 µg/ml (optimal) | Viral proliferation inhibition |
| Antiproliferative | MCF-7 | 25.45 µM | DNA intercalation |
| Antiproliferative | DU-145 | 42.63 µM | Receptor-mediated toxicity |
| Enzyme inhibition | Various | Not specified | Laccase/Tyrosinase interaction |
属性
分子式 |
C10H16ClNO |
|---|---|
分子量 |
201.69 g/mol |
IUPAC 名称 |
2-(3-aminopropyl)-5-methylphenol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8-4-5-9(3-2-6-11)10(12)7-8;/h4-5,7,12H,2-3,6,11H2,1H3;1H |
InChI 键 |
WSVMFLBIQBZGOC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)CCCN)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















